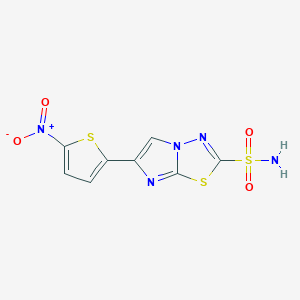

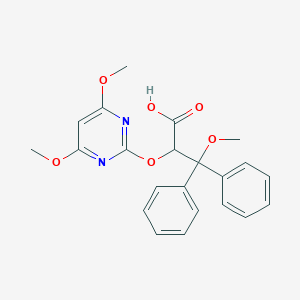

Tert-butyl 4-nitro-2-iodophenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis Tert-butyl 4-nitro-2-iodophenylcarbamate synthesis involves several chemical reactions, including acylation, nucleophilic substitution, and reduction processes. The synthesis usually starts from commercially available precursors and progresses through specifically designed reaction steps to achieve the target compound with high yield and purity. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using suitable reagents and conditions, acting as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis The molecular structure of tert-butyl 4-nitro-2-iodophenylcarbamate derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the molecular structure has been solved using methods like single-crystal X-ray diffraction, showing crystallization in a monoclinic crystal system with specific unit cell parameters. Computational studies, including density functional theory (DFT) and Hartree-Fock (HF) methods, have been used to analyze and compare the optimized geometry with experimental data, providing insights into the electronic and spatial structure of the molecule (Kumari et al., 2023).

Chemical Reactions and Properties Tert-butyl 4-nitro-2-iodophenylcarbamate undergoes various chemical reactions, reflecting its reactivity and utility as an intermediate in synthetic chemistry. For instance, tert-butyl nitrite has been used as a multitask reagent for controlled synthesis from N-alkyl amides and for hydrolysis of N-methoxyamides to carboxylic acids, indicating the compound's versatility in organic transformations (Yedage & Bhanage, 2017).

Physical Properties Analysis The physical properties of tert-butyl 4-nitro-2-iodophenylcarbamate, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical synthesis. Although specific data might not be available in the abstracts, such properties are typically determined through experimental measurements and are essential for the compound's storage, manipulation, and use in various chemical contexts.

Chemical Properties Analysis The chemical properties, including reactivity, stability, and compatibility with other functional groups, dictate the compound's behavior in chemical reactions and its application in synthesis. For example, the reactivity with organometallics, behavior under different conditions, and potential as a building block for further chemical transformations are significant aspects of its chemical properties.

Safety And Hazards

Specific safety and hazard information for Tert-butyl 4-nitro-2-iodophenylcarbamate is not readily available. However, like all chemicals, it should be handled with appropriate safety measures1.

将来の方向性

The increasing use of carbamates in medicinal chemistry suggests that Tert-butyl 4-nitro-2-iodophenylcarbamate and similar compounds may have potential applications in drug design and discovery5.

Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

特性

IUPAC Name |

tert-butyl N-(2-iodo-4-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPGEGLMPANJTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427763 |

Source

|

| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-nitro-2-iodophenylcarbamate | |

CAS RN |

171513-06-7 |

Source

|

| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)

![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)

![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)

![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)

![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)

![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)

![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)